molecular formula C10H10ClF3N2 B2801106 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine CAS No. 1310249-75-2

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine

Cat. No.: B2801106
CAS No.: 1310249-75-2
M. Wt: 250.65
InChI Key: XDYPPNFZNCGZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrimidine ring, which is fused with a cycloheptane ring. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with cycloheptanone under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with hydrogen peroxide can produce a sulfoxide .

Scientific Research Applications

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The trifluoromethyl group enhances the

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2/c11-9-15-7-5-3-1-2-4-6(7)8(16-9)10(12,13)14/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYPPNFZNCGZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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